1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene
Description
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene is a polybrominated aromatic compound with the molecular formula C₈H₇Br₃O. It features bromine substituents at positions 1 and 3, a bromomethyl group at position 2, and a methoxy group at position 5. This compound is primarily used as a synthetic intermediate in organic chemistry, leveraging its three bromine atoms for sequential functionalization via cross-coupling or nucleophilic substitution reactions. Its electron-rich aromatic ring (due to the methoxy group) directs electrophilic attacks to specific positions, making it valuable in targeted syntheses.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBXUVPDJMNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-(bromomethyl)-5-methoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or iron(III) bromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H7Br3O
- Molecular Weight : 328.83 g/mol
- CAS Number : 130445-13-5
The compound features two bromine atoms at positions 1 and 3 on the benzene ring, a bromomethyl group at position 2, and a methoxy group at position 5. This specific substitution pattern contributes to its reactivity and utility in various chemical reactions.
Scientific Research Applications
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Organic Synthesis
- Building Block for Complex Molecules : It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. The bromine atoms and bromomethyl group can be substituted by various nucleophiles, allowing for the creation of diverse organic compounds.
- Reactivity : The compound undergoes substitution reactions with nucleophiles such as amines and thiols, facilitating the formation of new functional groups.
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Materials Science
- Polymer Production : It is utilized in the preparation of polymers with specific properties, including flame retardancy and electrical conductivity. The unique structure allows for tailored modifications that enhance material performance.
- Advanced Materials : Researchers explore its potential in creating materials with specialized characteristics for applications in electronics and coatings.
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Biological Studies
- Biochemical Assays : The compound is employed as a probe or reagent to study enzyme activities or protein interactions, providing insights into biochemical pathways.
- Drug Development : Its potential as a precursor for anticancer and antimicrobial agents is under investigation, making it relevant in medicinal chemistry.
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Environmental Chemistry
- Pollutant Degradation : Studies suggest that brominated compounds can play roles in the degradation of environmental pollutants, contributing to research on sustainable practices.
Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene exhibit antimicrobial properties. By modifying the bromomethyl group through nucleophilic substitution reactions, researchers synthesized compounds that showed increased efficacy against various bacterial strains.
Case Study 2: Polymer Development
In materials science, a study highlighted the use of this compound in developing flame-retardant polymers. By incorporating this compound into polymer matrices, researchers achieved significant improvements in thermal stability and fire resistance compared to traditional materials.
Mechanism of Action
The mechanism by which 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine atoms and the bromomethyl group, which can undergo various substitution and addition reactions. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, physicochemical properties, and applications of the target compound and its analogs:
Biological Activity
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene is a brominated aromatic compound with notable biological activity. This compound has garnered interest due to its potential applications in pharmacology and biochemistry, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes multiple bromine substituents and a methoxy group, which significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that brominated compounds, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of bromophenols in inhibiting bacterial growth, suggesting that the presence of bromine enhances their bioactivity against various pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that halogenated phenols can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation . For instance, brominated compounds have been shown to affect the expression of genes involved in apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound’s mechanism was attributed to disruption of bacterial cell membranes .
Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The IC50 values were determined using MTT assays, revealing that the compound exhibited a dose-dependent decrease in cell viability. Notably, at concentrations above 100 µM, significant apoptosis was observed through flow cytometry analysis .
The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as proteins and nucleic acids. The presence of multiple bromine atoms enhances lipophilicity, facilitating membrane penetration and subsequent cellular effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against bacteria; induces apoptosis |
| 2-Bromophenol | Moderate | Low | Less effective than dibrominated analogs |
| 4-Bromophenylacetic acid | Low | High | Strong anticancer effects but limited antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the synthetic strategies for preparing 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene, and how are key intermediates validated?
- Methodological Answer : The synthesis often begins with functionalization of a methoxybenzene precursor. For example, bromination of 2-(bromomethyl)-5-methoxybenzene derivatives under controlled conditions (e.g., using bromine or NBS in a halogenated solvent) can yield the target compound. Key intermediates are validated via H/C NMR and high-resolution mass spectrometry (HRMS). In related brominated aromatic systems, quenching reactions with benzyl bromide are employed to stabilize reactive intermediates during polymerization .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For analogous brominated aromatics, SCXRD confirmed bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between substituents, critical for understanding steric effects. Spectroscopic techniques like FT-IR (C-Br stretching ~550 cm) and H NMR (methoxy protons at δ 3.8–4.0 ppm) further support structural assignments .
Advanced Research Questions
Q. What reaction mechanisms govern the regioselectivity of bromine substitution in derivatives of this compound?
- Methodological Answer : Bromination regioselectivity is influenced by electron-donating groups (e.g., methoxy) and steric hindrance. Computational studies (DFT) on similar systems show ortho/para-directing effects, with activation energies for para-bromination being lower than meta. Experimental validation involves competitive reactions with bromine sources (e.g., Br vs. HBr/HO) monitored via GC-MS .
Q. How does this compound serve as a precursor for conjugated polymers, and what are the challenges in polymerization?
- Methodological Answer : This compound acts as a monomer in Suzuki-Miyaura coupling or Heck reactions to form poly(p-phenylene vinylene) (PPV) derivatives. Challenges include controlling molecular weight and avoiding gelation. A documented protocol uses THF, t-BuOK, and benzyl bromide (chain stopper) under N, achieving ~60% yield of MEH-PPV with ~50 kDa. Gel permeation chromatography (GPC) and UV-Vis (λ ~500 nm) confirm polymerization success .
Q. What stability issues arise during storage and handling of this compound, and how are they mitigated?
- Methodological Answer : Brominated aromatics are light- and moisture-sensitive. Stability studies show decomposition (via HPLC) at >40°C or under UV exposure. Best practices include storage in amber vials at 0–6°C with desiccants. Handling under inert atmosphere (Ar/glovebox) minimizes hydrolysis of bromomethyl groups, which can form methanol and HBr .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
